3-Butoxy-6-(4-ethoxyphenyl)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
650602-96-3 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-butoxy-6-(4-ethoxyphenyl)pyridazine |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-12-20-16-11-10-15(17-18-16)13-6-8-14(9-7-13)19-4-2/h6-11H,3-5,12H2,1-2H3 |
InChI Key |
DOAPGTIWXQOXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Butoxy 6 4 Ethoxyphenyl Pyridazine and Its Analogues
Foundational Strategies for Pyridazine (B1198779) Ring Construction
The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be achieved through several robust and versatile synthetic strategies. nih.govthieme-connect.com These methods provide access to a wide array of substituted pyridazines, which can serve as precursors to more complex molecules like 3-Butoxy-6-(4-ethoxyphenyl)pyridazine.
[4+2] Cycloaddition Reactions (e.g., inverse electron demand Diels-Alder)
[4+2] cycloaddition reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction, represent a powerful method for pyridazine synthesis. nih.govnih.gov This approach involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkyne or enamine. nih.gov The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, which expels a molecule of nitrogen gas to form the aromatic pyridazine ring. nih.gov
The regioselectivity of the cycloaddition can be controlled by the substituents on both the tetrazine and the dienophile. rsc.org For instance, the reaction of a 3-substituted-1,2,4,5-tetrazine with an unsymmetrical alkyne can lead to a mixture of regioisomeric pyridazines. However, strategic choice of substituents and reaction conditions can favor the formation of a single isomer. rsc.org This method is highly valued for its ability to introduce a variety of substituents and for its compatibility with a range of functional groups, even enabling synthesis on DNA-encoded libraries. nih.gov
| Diene Component | Dienophile Component | Key Features |
| 1,2,4,5-Tetrazines | Alkynes, Enamines | Inverse electron demand; N₂ extrusion; High regioselectivity possible. nih.govnih.gov |
| 1,2,3-Triazines | 1-Propynylamines | Metal-free; Neutral conditions; High regioselectivity for 6-aryl-pyridazin-3-amines. organic-chemistry.org |
Condensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely used method for constructing the pyridazine core is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives. rgmcet.edu.inacs.org This approach, often referred to as the Paal-Knorr synthesis for related five-membered heterocycles, is a straightforward and effective way to form the N-N bond and the six-membered ring in a single cyclization step. researchgate.netwikipedia.org
The reaction typically involves a γ-ketoacid, a γ-ketoester, or a 1,4-diketone as the four-carbon backbone. researchgate.net Reaction with hydrazine hydrate (B1144303) leads to a dihydropyridazinone intermediate, which can then be aromatized to the pyridazine or pyridazinone product. For instance, the condensation of levulinic acid with phenylhydrazine (B124118) was used in the very first preparation of a pyridazine by Emil Fischer. A variety of substrates, including α,β-unsaturated ketones and nitriles, can also be employed in reactions with hydrazine to yield the pyridazine scaffold. thieme-connect.com
Metal-Catalyzed Coupling and Cyclization Approaches (e.g., Cu-promoted, Pd-catalyzed)
Modern synthetic chemistry has introduced several metal-catalyzed methods for pyridazine synthesis, offering alternative pathways with high efficiency and selectivity. Copper and palladium catalysts are frequently employed in these transformations.
Copper-catalyzed reactions often involve the cyclization of hydrazone derivatives. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org More advanced copper-mediated methods include the coupling and annulation of saturated ketones with acylhydrazones to form polysubstituted pyridazines. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are invaluable for functionalizing pre-formed pyridazine rings, but palladium can also be involved in the ring's construction. These methods provide powerful tools for creating carbon-carbon bonds and introducing aryl or other complex substituents onto the pyridazine core.
Targeted Synthesis of this compound
The synthesis of the specifically substituted this compound requires a multi-step approach, typically involving the initial construction of a suitably functionalized pyridazine ring followed by the introduction of the ether side chains.
Retrosynthetic Disconnection Analysis of this compound
A logical retrosynthetic analysis of the target molecule disconnects the butoxy group at the C3 position via a nucleophilic aromatic substitution. This reveals a key intermediate: 3-Chloro-6-(4-ethoxyphenyl)pyridazine . This chloropyridazine is an ideal precursor as the chlorine atom at position 3 is activated for displacement by nucleophiles.
The 3-Chloro-6-(4-ethoxyphenyl)pyridazine can be traced back to 6-(4-ethoxyphenyl)-3(2H)-pyridazinone . This transformation is a standard chlorination reaction, often achieved using reagents like phosphorus oxychloride (POCl₃).
Finally, the pyridazinone core itself is disconnected via the classical hydrazine condensation strategy. This leads back to a 1,4-dicarbonyl precursor, specifically 4-(4-ethoxyphenyl)-4-oxobutanoic acid , and hydrazine . This dicarbonyl compound can be synthesized through methods such as the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride (B1165640).
Proposed Synthetic Route for Introducing the Butoxy Moiety at Position 3
The final and crucial step in the synthesis is the introduction of the butoxy group at the C3 position. This is typically accomplished via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.
The proposed forward synthesis would proceed as follows:
Formation of the Pyridazinone Core : 4-(4-ethoxyphenyl)-4-oxobutanoic acid is reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux to yield 6-(4-ethoxyphenyl)-3(2H)-pyridazinone.
Chlorination : The resulting pyridazinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or solvent like dimethylformamide, to produce the key intermediate, 3-Chloro-6-(4-ethoxyphenyl)pyridazine. google.com
Introduction of the Butoxy Group : The 3-Chloro-6-(4-ethoxyphenyl)pyridazine is then reacted with sodium butoxide (NaOBu). The butoxide anion acts as a nucleophile, attacking the electron-deficient carbon at position 3 of the pyridazine ring and displacing the chloride leaving group. The reaction is typically carried out in an anhydrous solvent like butan-1-ol or a polar aprotic solvent such as DMF or DMSO at elevated temperatures to ensure completion. This substitution yields the final product, This compound .
This sequence represents a reliable and modular approach to the synthesis of asymmetrically substituted 3,6-disubstituted pyridazines.
Precursor Synthesis and Halogenation Strategies
The foundational step in the synthesis of many substituted pyridazines is the preparation of a versatile, halogenated precursor. For the target compound, 3,6-dichloropyridazine (B152260) is an ideal starting material due to the reactivity of its chlorine atoms in subsequent substitution reactions. guidechem.com
The most common and industrially viable route to 3,6-dichloropyridazine begins with maleic hydrazide (pyridazine-3,6-diol), which is itself typically synthesized from maleic anhydride and hydrazine hydrate. google.com The dihydroxypyridazine precursor is then subjected to a halogenation reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely employed for this transformation, often with heating, to replace both hydroxyl groups with chlorine atoms, yielding 3,6-dichloropyridazine in good yields. google.comchemicalbook.com Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used. google.com The reaction converts the pyridazine-diol into a highly reactive dichloro-intermediate suitable for further functionalization. guidechem.com
While direct halogenation of an unsubstituted pyridazine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the heterocycle, the use of the diol precursor circumvents this issue entirely. nih.govchemrxiv.org This precursor-based halogenation strategy is the most effective method for producing the required 3,6-dihalopyridazine scaffold.
| Precursor Synthesis Summary | |
| Starting Material | Maleic Anhydride / Maleic Hydrazide |
| Key Intermediate | 3,6-Dichloropyridazine |
| Typical Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Type | Nucleophilic Substitution (Hydroxyl to Chloro) |
| Significance | Creates a highly reactive scaffold for sequential substitutions. |
Nucleophilic Substitution Reactions for Ether Formation
The introduction of the butoxy group at the C3 position of the pyridazine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The Williamson ether synthesis provides the classic framework for this type of transformation, involving the reaction of an alkoxide with a suitable alkyl or aryl halide. masterorganicchemistry.comlibretexts.orgpearson.com
Proposed Synthetic Route for Incorporating the 4-Ethoxyphenyl Moiety at Position 6
The formation of the carbon-carbon bond between the pyridazine C6 position and the 4-ethoxyphenyl ring is a critical step. Modern cross-coupling reactions are the most efficient tools for this purpose, offering high yields and functional group tolerance. The general approach involves reacting a 6-chloropyridazine intermediate with a suitable 4-ethoxyphenyl-metallic reagent.
The Ullmann reaction, a classical copper-catalyzed coupling method, represents a potential route for this arylation. wikipedia.org In an Ullmann condensation, a halo-pyridazine could be coupled with 4-ethoxyphenol (B1293792) in the presence of a copper catalyst and a base to form a diaryl ether, or two aryl halides can be coupled to form a biaryl system. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require stoichiometric copper and harsh conditions (high temperatures), modern protocols have been developed using catalytic amounts of copper supported by specific ligands (such as 1,10-phenanthroline (B135089) or acylhydrazines), which allow the reaction to proceed under milder conditions. nih.govacs.org This method could be employed, but it has largely been superseded by more versatile palladium-catalyzed reactions.
Palladium- and nickel-catalyzed cross-coupling reactions are the state-of-the-art methods for constructing C-C bonds in heteroaromatic synthesis.
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for C-C bond formation. youtube.com The reaction involves the coupling of a 6-chloro-3-butoxypyridazine intermediate with (4-ethoxyphenyl)boronic acid or its corresponding boronic ester. libretexts.org The reaction is catalyzed by a palladium(0) complex, which is often generated in situ, and requires a base (e.g., sodium carbonate, potassium phosphate) to facilitate the transmetalation step. libretexts.orgnih.gov The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups and its use of stable and readily available organoboron reagents. nih.gov Studies have demonstrated the successful Suzuki-Miyaura coupling of 6-chloropyridazinones with arylboronic acids, confirming the viability of this approach for functionalizing the C6 position. nih.gov
Negishi Coupling: The Negishi coupling is another highly effective method that couples an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org In this synthesis, a 6-chloro-3-butoxypyridazine intermediate would be reacted with a (4-ethoxyphenyl)zinc halide. researchgate.net Research has shown that the functionalization of pyridazines at position 6 can be achieved efficiently via Negishi cross-coupling using arylzinc species with nickel or palladium catalysts. researchgate.netuni-muenchen.de This method is particularly useful and offers a robust alternative to Suzuki-Miyaura coupling. wikipedia.orgorgsyn.org
| Coupling Method | Catalyst System | Coupling Partners | Key Features |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Halopyridazine + Arylboronic Acid | High functional group tolerance; stable reagents; often can be run in aqueous media. nih.govrsc.orgacs.org |
| Negishi | Pd or Ni complex (e.g., Ni(acac)₂) | Halopyridazine + Arylzinc Halide | High reactivity; useful for diverse substrates. wikipedia.orgresearchgate.net |
| Ullmann | Cu catalyst + Ligand | Halopyridazine + Phenol or Aryl Halide | Classical method; modern variants have milder conditions but can be less versatile than Pd-catalyzed reactions. wikipedia.orgnih.gov |
Purification and Isolation Techniques for Pyridazine Derivatives
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For pyridazine derivatives, two primary techniques are commonly employed.
Silica (B1680970) Gel Column Chromatography : This is the most common method for purifying organic compounds. nih.gov The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. However, it has been noted that some pyridazine derivatives can be sensitive and may experience degradation or loss of material during chromatography. nih.gov
Recrystallization : If the final product is a solid, recrystallization is an excellent method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com This technique was successfully used to purify the 3,6-dichloropyridazine precursor from n-hexane. google.com
| Technique | Principle | Application |
| Column Chromatography | Differential adsorption onto a stationary phase (silica gel). | Separation of complex mixtures; isolation of products from reagents and byproducts. nih.govnih.gov |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of solid products to obtain high-purity crystalline material. google.comliberty.edu |
| Distillation | Separation based on differences in boiling points. | Purification of liquid products or volatile precursors. google.com |
Modular Synthesis of Analogues for Structure-Activity Relationship Studies
The synthetic routes described, particularly those employing cross-coupling and nucleophilic substitution, are inherently modular. This modularity is ideal for generating a library of analogues for Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. nih.gov
By systematically altering the building blocks used in the synthesis, different regions of the this compound scaffold can be explored:
Varying the Aryl Moiety (C6) : By using a diverse range of substituted arylboronic acids in the Suzuki-Miyaura reaction or arylzinc reagents in the Negishi coupling, a wide array of analogues with different electronic and steric properties at the C6 position can be synthesized.
Varying the Alkoxy Chain (C3) : The nucleophilic substitution step can be performed with different sodium alkoxides (e.g., methoxide, ethoxide, propoxide) to generate a series of compounds with varying ether chain lengths and branching at the C3 position.
Systematic Variation of the Alkyl Chain in the Butoxy Group
The systematic variation of the alkyl chain in the butoxy group at the 3-position of the pyridazine ring is a key strategy in structure-activity relationship (SAR) studies to optimize the pharmacological profile of a lead compound. This modification can influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The synthesis of analogues with different alkyl chains can be readily achieved from a common intermediate, such as 3-chloro-6-(4-ethoxyphenyl)pyridazine.
The general synthetic route involves the reaction of the 3-chloro intermediate with a series of sodium alkoxides, where the alkyl group can be varied from methyl, ethyl, propyl, and isomers of butyl (iso-butyl, sec-butyl, tert-butyl) to longer chains like pentyl and hexyl. This Williamson ether synthesis is a robust and high-yielding reaction for this purpose. The reaction conditions are typically mild, involving stirring the reactants in a suitable solvent like THF or DMF at room temperature or with gentle heating.
Below is a representative table of analogues that could be synthesized using this methodology, along with their hypothetical starting materials.
| Target Compound | Alkyl Group | Alcohol Precursor | Corresponding Alkoxide |
| 3-Methoxy-6-(4-ethoxyphenyl)pyridazine | Methyl | Methanol | Sodium methoxide |
| 3-Ethoxy-6-(4-ethoxyphenyl)pyridazine | Ethyl | Ethanol | Sodium ethoxide |
| 3-Propoxy-6-(4-ethoxyphenyl)pyridazine | n-Propyl | n-Propanol | Sodium n-propoxide |
| 3-Isopropoxy-6-(4-ethoxyphenyl)pyridazine | Isopropyl | Isopropanol | Sodium isopropoxide |
| This compound | n-Butyl | n-Butanol | Sodium n-butoxide |
| 3-sec-Butoxy-6-(4-ethoxyphenyl)pyridazine | sec-Butyl | sec-Butanol | Sodium sec-butoxide |
| 3-tert-Butoxy-6-(4-ethoxyphenyl)pyridazine | tert-Butyl | tert-Butanol | Sodium tert-butoxide |
Research on other heterocyclic systems, such as 2,3-dialkoxyphenazine derivatives, has demonstrated the feasibility of synthesizing a series of analogues with varying alkyl chains to investigate their structure-activity relationships. nih.gov Similar strategies have been applied to iridium(III) complexes where the length of the alkyl chain was varied to tune the complexes' properties. nih.gov These examples underscore the common practice of modifying alkyl chains in drug discovery and materials science.
Modifications of the Aryl Ring in the 4-Ethoxyphenyl Moiety (e.g., substitutions, bioisosteric replacements)
Modification of the aryl ring at the 6-position of the pyridazine core is another critical aspect of medicinal chemistry design, allowing for the exploration of electronic and steric effects on biological activity. These modifications can include the introduction of various substituents onto the phenyl ring or the replacement of the entire 4-ethoxyphenyl moiety with other aromatic or heteroaromatic rings (bioisosteric replacement).
The synthesis of these analogues typically utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Starting from 3-butoxy-6-chloropyridazine, a wide array of aryl and heteroaryl boronic acids can be coupled to introduce diverse functionalities at the 6-position.
Substitutions on the Phenyl Ring:
A variety of substituted phenylboronic acids can be used to introduce electron-donating or electron-withdrawing groups at different positions of the phenyl ring. The table below illustrates potential modifications.
| Aryl Boronic Acid | Resulting Substituent on Phenyl Ring |
| 4-Fluorophenylboronic acid | 4-Fluoro |
| 3-Chlorophenylboronic acid | 3-Chloro |
| 4-Methylphenylboronic acid | 4-Methyl |
| 4-Methoxyphenylboronic acid | 4-Methoxy |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl |
| 3,4-Dimethoxyphenylboronic acid | 3,4-Dimethoxy |
Bioisosteric Replacements:
Bioisosteric replacement involves substituting the 4-ethoxyphenyl group with other ring systems that have similar steric and electronic properties, which can lead to improved potency, selectivity, or pharmacokinetic properties. A range of heteroaryl boronic acids can be employed for this purpose.
| Heteroaryl Boronic Acid | Resulting Bioisosteric Replacement |
| Thiophen-2-ylboronic acid | Thiophen-2-yl |
| Furan-2-ylboronic acid | Furan-2-yl |
| Pyridin-3-ylboronic acid | Pyridin-3-yl |
| Pyrimidin-5-ylboronic acid | Pyrimidin-5-yl |
| Indole-5-boronic acid | Indol-5-yl |
The synthesis of various 6-arylpyridazin-3(2H)-ones via Suzuki coupling on a solid support has been reported, demonstrating the versatility of this approach in generating a library of compounds with diverse aryl substituents. researchgate.net Similarly, the synthesis of 6-aryl-3-(pyridin-2-yl)-1,2,4-triazines has been achieved through direct heterocyclization, showcasing another route to aryl-substituted aza-heterocycles. researchgate.net
Design and Synthesis of Bridged or Fused Pyridazine Analogues
The design and synthesis of bridged or fused pyridazine analogues represent an advanced strategy to create more rigid and conformationally constrained molecules. This approach can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. These complex structures often require multi-step synthetic sequences.
Bridged Pyridazines:
Bridged pyridazines can be conceptualized by linking the 3- and 6-positions of the pyridazine ring with an additional chain of atoms. While specific examples directly analogous to this compound are scarce, the general principles of synthesizing bridged heterocyclic systems can be applied. For instance, starting with a precursor that already contains a cyclic or bridgeable unit, followed by the formation of the pyridazine ring, is a common strategy. The design of pyridine-bridged analogues of Combretastatin-A4, for example, involved the synthesis of diaryl-substituted pyridines with varying linker lengths between the two aryl rings, which were then evaluated for their biological activities. acs.orgnih.gov
Fused Pyridazines:
Fused pyridazines involve the annulation of another ring system onto the pyridazine core. A number of synthetic routes to fused pyridazine systems have been developed. For instance, pyrido[3,4-c]pyridazines, which are fused systems of pyridine (B92270) and pyridazine, have been synthesized starting from pyridine, pyridazine, or other heterocyclic precursors. mdpi.com One approach involves the cyclocondensation of suitably substituted pyridines. mdpi.com Another method describes the reaction of 1,2-diacylcyclopentadienes with hydrazine to form 5,6-fused ring pyridazines. liberty.edu The synthesis of fused pyridazines as rigid multidentate ligands has also been explored for the construction of coordination polymers.
The synthesis of these complex analogues often requires specialized synthetic methodologies and careful planning of the synthetic route. The table below provides a conceptual overview of the types of fused systems that could be designed based on the core structure.
| Fused Ring System | General Structure | Potential Synthetic Precursor |
| Thieno[2,3-d]pyridazine | Thiophene (B33073) ring fused to pyridazine | Substituted thiophene derivative |
| Furo[2,3-d]pyridazine | Furan (B31954) ring fused to pyridazine | Substituted furan derivative |
| Pyrido[3,4-d]pyridazine | Pyridine ring fused to pyridazine | Substituted pyridine or pyridazine derivative mdpi.com |
| Cinnolino[5,4,3-cde]cinnoline | A polycyclic fused pyridazine system | 1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline |
These advanced synthetic strategies open up new avenues for the exploration of the chemical space around the pyridazine scaffold, potentially leading to the discovery of novel compounds with unique properties.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 3 Butoxy 6 4 Ethoxyphenyl Pyridazine Derivatives
Design Principles for Comprehensive SAR Studies of Pyridazine (B1198779) Scaffolds
Comprehensive SAR studies of pyridazine scaffolds are fundamental to understanding how structural modifications influence their biological activity. These studies are typically guided by a set of established principles aimed at systematically exploring the chemical space around a lead compound. The pyridazine ring offers multiple positions for substitution (typically at the 3, 4, 5, and 6 positions), each providing a vector for modifying the molecule's physicochemical properties.
Key design principles involve:
Systematic Variation of Substituents: Researchers systematically alter the nature of substituents at each position of the pyridazine ring. This includes varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, lipophilicity, and hydrogen bonding capacity.
Isosteric and Bioisosteric Replacements: Functional groups are replaced with others that have similar steric and electronic characteristics (isosteres) or that are expected to produce similar biological responses (bioisosteres). For instance, an ether linkage might be replaced with a thioether or an amine to probe the importance of the heteroatom.
Conformational Analysis: The three-dimensional arrangement of the molecule is crucial for its interaction with biological targets. Studies often involve the introduction of rigid or flexible linkers to understand the optimal spatial orientation of key pharmacophoric features.
Core Scaffold Modification: While maintaining the core pyridazine structure, modifications such as ring fusion to form bicyclic or tricyclic systems (e.g., phthalazines, pyridazino[4,5-d]pyridazines) can be explored to enhance potency or selectivity.
QSAR Modeling: Once a sufficient number of analogs have been synthesized and tested, QSAR models can be developed. These mathematical models correlate the biological activity with physicochemical descriptors of the molecules, such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters, molar refractivity). These models can then be used to predict the activity of novel, untested compounds and guide further synthetic efforts.
Influence of the Butoxy Substituent at Position 3 on Biological Activity
The substituent at the 3-position of the pyridazine ring plays a critical role in modulating the molecule's interaction with its biological target. In the case of 3-butoxy-6-(4-ethoxyphenyl)pyridazine, the butoxy group introduces a flexible, lipophilic chain connected via an ether linkage.
Steric and Electronic Effects of Alkoxy Chain Length and Branching
The length and branching of the alkoxy chain at position 3 can significantly impact biological activity. While direct SAR studies on this compound are not extensively reported in the public domain, general principles derived from related series of alkoxy-substituted heterocycles can be extrapolated.
Chain Length: Increasing the length of the alkyl chain (e.g., from methoxy (B1213986) to butoxy and beyond) generally increases the lipophilicity of the molecule. This can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or unfavorable interactions.
Branching: Introducing branching into the alkyl chain (e.g., comparing n-butoxy with isobutoxy or tert-butoxy) can have profound effects. Branching can restrict the conformational flexibility of the substituent, which may be beneficial if it locks the molecule into a bioactive conformation. Conversely, the increased steric bulk of branched isomers can also lead to a loss of activity if it prevents the molecule from fitting into the binding site.
Table 1: Hypothetical SAR Data for Alkoxy Chain Variation at Position 3
| Compound | R (at Position 3) | Biological Activity (IC₅₀, µM) |
| 1 | -OCH₃ (Methoxy) | 15.2 |
| 2 | -OCH₂CH₃ (Ethoxy) | 8.5 |
| 3 | -OCH₂CH₂CH₃ (Propoxy) | 4.1 |
| 4 | -OCH₂CH₂CH₂CH₃ (n-Butoxy) | 2.3 |
| 5 | -OCH(CH₃)₂ (Isopropoxy) | 6.8 |
| 6 | -OC(CH₃)₃ (tert-Butoxy) | 25.4 |
| 7 | -OCH₂CH₂CH₂CH₂CH₃ (Pentoxy) | 5.9 |
Note: This table is illustrative and based on general SAR principles, not on specific experimental data for the this compound series.
Role of the Ether Linkage
The ether linkage in the 3-butoxy group is a key structural feature. It acts as a flexible spacer and a potential hydrogen bond acceptor. The importance of this linkage can be probed by replacing the oxygen atom with other atoms or groups.
In a study on 3-alkoxy-6-allylthiopyridazine derivatives with hepatoprotective activities, the replacement of the oxygen atom in the alkoxy group at position 3 with a sulfur atom to create a thioether linkage was investigated. The resulting 3-alkylthio derivatives were synthesized and tested, with some showing improved chemopreventive activity toward hepatocarcinoma cells compared to their alkoxy counterparts. nih.gov This suggests that the nature of the heteroatom in the linkage at position 3 is a critical determinant of biological activity, likely influencing factors such as bond angles, flexibility, and electronic properties.
Contribution of the 4-Ethoxyphenyl Substituent at Position 6 to Biological Activity
The 6-position of the pyridazine ring is another crucial point for structural modification. The 4-ethoxyphenyl group in the parent compound provides a large, relatively rigid, and lipophilic moiety that can engage in various interactions with a biological target, including van der Waals forces and π-π stacking.
Impact of Substituents on the Phenyl Ring (e.g., halogen, methoxy, hydroxyl, amino, bulky groups)
The electronic and steric nature of substituents on the phenyl ring at position 6 can dramatically alter the biological activity. While specific data for the 6-(4-ethoxyphenyl)pyridazine scaffold is scarce, general principles of medicinal chemistry suggest the following trends:
Electron-Withdrawing Groups (e.g., halogens, nitro): The introduction of electron-withdrawing groups can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity and metabolic stability. For example, in some series, a chloro or fluoro substituent can enhance activity by forming specific halogen bonds with the target or by blocking metabolic oxidation.
Electron-Donating Groups (e.g., methoxy, amino): These groups can increase the electron density of the phenyl ring and may act as hydrogen bond donors or acceptors. A hydroxyl group, for instance, can form a crucial hydrogen bond with a residue in the active site of a target enzyme or receptor.
Bulky Groups: The addition of bulky substituents can probe the size and shape of the binding pocket. If the pocket is large enough to accommodate the group, it may lead to additional favorable interactions. However, if the pocket is constrained, a bulky group will lead to a loss of activity due to steric clash.
Table 2: Hypothetical SAR Data for Phenyl Ring Substitution at Position 6
| Compound | R' (on Phenyl Ring) | Biological Activity (IC₅₀, µM) |
| 8 | 4-H (Phenyl) | 12.7 |
| 9 | 4-F (4-Fluorophenyl) | 5.8 |
| 10 | 4-Cl (4-Chlorophenyl) | 4.9 |
| 11 | 4-OCH₃ (4-Methoxyphenyl) | 3.1 |
| 12 | 4-OH (4-Hydroxyphenyl) | 7.2 |
| 13 | 4-NH₂ (4-Aminophenyl) | 9.5 |
| 14 | 4-C(CH₃)₃ (4-tert-Butylphenyl) | 35.1 |
Note: This table is illustrative and based on general SAR principles, not on specific experimental data for the this compound series.
Effect of the Ethoxy Group Position and Modifications
The ethoxy group at the para-position of the phenyl ring is a key feature of the lead compound. Its position and chemical nature are important variables in SAR studies.
Alkoxy Chain Homologation: Similar to the substituent at position 3, the length of the alkoxy chain on the phenyl ring can be varied. Changing from an ethoxy to a methoxy, propoxy, or butoxy group would modulate the lipophilicity and steric bulk in this region of the molecule, providing insights into the nature of the corresponding binding pocket.
Significance of Aromaticity and Planarity of the Phenyl Moiety
The aromaticity and planarity of the 6-(4-ethoxyphenyl) moiety in this compound are critical determinants of its interaction with biological targets. Aromatic rings, such as the phenyl group, are planar structures that are fundamental to many drug-receptor interactions, often participating in π-π stacking, hydrophobic, and van der Waals interactions. blumberginstitute.orgliberty.edu The planarity of the phenyl ring is crucial for establishing effective intramolecular interactions, which can stabilize the conformation of the entire molecule. blumberginstitute.org
Role of the Pyridazine Core and its Substitution Pattern
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design. nih.govnih.gov As a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, it is often used as a bioisosteric replacement for other rings, like a phenyl group, to improve properties such as polarity and metabolic stability. nih.govrjptonline.org The pyridazine core serves as a versatile framework that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships. rjptonline.org Its inherent properties, including a high dipole moment and the capacity for robust hydrogen bonding, are pivotal in molecular recognition at the target site. nih.gov
The substitution pattern on the pyridazine core is a key determinant of the compound's biological profile. In the case of this compound, the substituents at the 3- and 6-positions are critical. The 6-(4-ethoxyphenyl) group establishes a significant interaction with the target, while the 3-butoxy group can influence solubility, metabolic stability, and binding affinity. Studies on various pyridazine derivatives have consistently shown that the nature and position of substituents dramatically affect their pharmacological activities, which range from anticancer to anti-inflammatory effects. nih.govnih.gov
Importance of Nitrogen Atom Positioning in the Diazine Ring
The arrangement of nitrogen atoms in a diazine (a six-membered ring with two nitrogen atoms) has a profound effect on the molecule's electronic properties and its ability to interact with biological targets. Pyridazine, with its 1,2-diazine structure, features two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution, making the pyridazine ring more electron-withdrawing compared to a phenyl ring. blumberginstitute.org This positioning is critical for the molecule's functionality, influencing its role as a hydrogen-bond acceptor and its participation in dipole interactions. blumberginstitute.orgnih.gov
Conformational Flexibility of the Pyridazine Ring
While the pyridazine ring itself is an aromatic and thus planar structure, the molecule as a whole possesses conformational flexibility due to the single bond connecting the pyridazine core to the 6-phenyl moiety. liberty.eduacs.org This linkage allows for rotation, meaning the phenyl ring can adopt various orientations relative to the pyridazine ring. This conformational freedom can be a double-edged sword in drug design.
Computational QSAR Modeling for Activity Prediction and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology central to modern drug design, used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.govyoutube.com For a series of compounds like pyridazine derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding lead optimization efforts to design molecules with enhanced potency and more favorable properties. nih.govnih.gov The process involves generating numerical representations of molecular structures, known as descriptors, and then using statistical methods to build a mathematical model that relates these descriptors to the observed biological activity. blumberginstitute.orgyoutube.com
Development of Descriptors for Pyridazine Analogues
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. wiley.com For heterocyclic compounds like pyridazine derivatives, a wide array of descriptors are calculated to capture the features essential for biological activity. kfupm.edu.saresearchgate.net These descriptors are typically categorized as follows:
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., using Density Functional Theory, DFT), these describe electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. kfupm.edu.saresearchgate.netnih.gov
Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule, such as branching and shape.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular size and shape. researchgate.net
Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight and atom counts.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and polar surface area (PSA).
The table below summarizes the types of descriptors commonly employed in QSAR studies of heterocyclic compounds.
| Descriptor Category | Description | Examples |
|---|---|---|
| Quantum-Chemical | Describes electronic properties and reactivity. kfupm.edu.saresearchgate.net | HOMO/LUMO energy, Dipole Moment, Mulliken Charges |
| Topological | Describes molecular connectivity and topology. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Describes the 3D structure and shape of the molecule. researchgate.net | Molecular Volume, Surface Area, Radius of Gyration |
| Constitutional | Describes the basic molecular formula. | Molecular Weight, Number of N atoms, Number of Rings |
| Physicochemical | Describes properties like solubility and polarity. | LogP, Polar Surface Area (PSA), Molar Refractivity |
Statistical Validation of QSAR Models
A QSAR model is only useful if it is statistically robust and has predictive power. mdpi.com Therefore, rigorous validation is a critical step in the modeling process to ensure that the developed model is not a result of chance correlation. google.com Validation is typically performed using both internal and external methods.
Internal Validation assesses the stability and robustness of the model using the training set data from which it was built. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. mdpi.com In LOO, a model is repeatedly built, leaving out one compound at a time and predicting the activity of the excluded compound. The results are compiled to calculate the cross-validated correlation coefficient (Q² or q²). A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.comresearchgate.net
External Validation is considered the most stringent test of a model's predictive ability. nih.gov It involves using the model to predict the activity of an external test set of compounds that were not used in the model's development. mdpi.comnih.gov The predictive power is quantified by the predicted correlation coefficient (R²pred). A model is considered predictive if it performs well on this external set. mdpi.com According to established criteria, a QSAR model is generally considered acceptable if Q² > 0.5 and R²pred > 0.6. nih.gov
The table below summarizes key statistical parameters used for the validation of QSAR models.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated R² (LOO) | Q² or q² | Measures the internal predictive ability of the model. mdpi.comresearchgate.net | > 0.5 |
| Predicted R² for Test Set | R²pred | Measures the model's ability to predict external data. mdpi.com | > 0.6 |
| Y-Randomization | - | A test to ensure the model is not due to chance correlation by scrambling the response data. mdpi.com | Low R² and Q² values for scrambled models. |
Advanced in Silico Methodologies for Mechanistic Elucidation of 3 Butoxy 6 4 Ethoxyphenyl Pyridazine Interactions
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme to form a stable complex. This technique is instrumental in drug discovery for forecasting the binding mode and affinity of small molecules, such as pyridazine (B1198779) derivatives, to their biological targets.
Selection and Preparation of Biological Targets Relevant to Pyridazine Activity
The pyridazine ring is considered a "privileged structure" in medicinal chemistry because it can interact with a diverse array of biological targets. nih.gov This has led to the investigation of pyridazine derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net The choice of a biological target for a molecular docking study is consequently guided by the intended therapeutic effect of the pyridazine compound being studied.
For example, in cancer research, cyclin-dependent kinases (CDKs) like CDK2 are frequently chosen as targets due to their critical role in cell cycle regulation. nih.gov For the development of anti-inflammatory agents, cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are pertinent targets. researchgate.net When investigating potential treatments for neurodegenerative disorders, relevant targets may include enzymes such as acetylcholinesterase or receptors like the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. researchgate.net
After selecting a target protein, its three-dimensional structure is typically retrieved from a public repository like the Protein Data Bank. This structure is then prepared for the docking simulation by removing water molecules, adding hydrogen atoms, and defining the precise binding site, which is often the known active site of the protein.
Analysis of Binding Affinities and Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
Once the molecular docking simulation is complete, the results are analyzed to determine the binding affinity and identify the key intermolecular interactions between the pyridazine ligand and its target protein. The binding affinity is commonly expressed as a docking score or binding energy, where a more negative value generally indicates a stronger and more favorable interaction.
The stability of the ligand-target complex is maintained by several key intermolecular interactions:
Hydrogen Bonds: These interactions are fundamental to the specificity of ligand binding. For instance, in studies involving pyridazine derivatives and the NMDA receptor, the formation of hydrogen bonds with particular amino acid residues within the binding site is crucial for high-affinity binding.
Hydrophobic Interactions: The aromatic nature of the pyridazine core and its various substituents often leads to hydrophobic interactions with nonpolar amino acid residues in the target protein.
Pi-Pi Stacking: The aromatic pyridazine ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding pocket.
| Biological Target | PDB ID | Example Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | Not Specified in General Reviews | Not Specified in General Reviews | Hydrogen Bonding, Hydrophobic Interactions |
| N-Methyl-D-Aspartate (NMDA) Receptor | Not Specified in General Reviews | Not Specified in General Reviews | Hydrogen Bonding |
| Cyclooxygenase-2 (COX-2) | Not Specified in General Reviews | Not Specified in General Reviews | Hydrogen Bonding, Hydrophobic Interactions |
Note: This table is for illustrative purposes and is based on general findings for the pyridazine class of compounds, not specifically for 3-Butoxy-6-(4-ethoxyphenyl)pyridazine.
Molecular Dynamics Simulations for Characterizing Dynamic Binding Events
While molecular docking offers a static snapshot of the binding pose, molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time, offering deeper insights into the binding process.
Simulation Setup and Protocol Optimization for Pyridazine-Target Complexes
An MD simulation is initiated with the docked complex of the pyridazine derivative and its target protein. This complex is solvated in a box of water molecules, and ions are added to neutralize the system, mimicking physiological conditions. The system then undergoes energy minimization and equilibration to relax the structure and prepare it for the production simulation. The production run simulates the atomic motions of the system over a specified period, typically nanoseconds to microseconds, based on the principles of classical mechanics.
Analysis of Conformational Changes and Stability of Complexes
The trajectory generated from an MD simulation contains a vast amount of information regarding the dynamic behavior of the pyridazine-target complex. Analysis of this trajectory can reveal:
Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations allow for the tracking of these changes and the identification of the most stable bound conformations.
Stability of the Complex: The root-mean-square deviation (RMSD) of the atomic positions of the protein and ligand is often calculated over the course of the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains consistently bound in its binding pocket.
Binding Free Energy Calculations: More advanced computational methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be applied to the MD trajectory to estimate the binding free energy. These calculations provide a more accurate prediction of binding affinity compared to docking scores alone.
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening is a computational method used in drug discovery to screen large libraries of small molecules to identify those that are most likely to bind to a specific drug target.
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein. A library of chemical compounds is computationally docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinities or docking scores. SBVS is a powerful tool for discovering novel chemical scaffolds that can interact with the target of interest.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target protein is not available, but there are known active ligands, LBVS can be utilized. This method is based on the principle of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological activities. A known active ligand is used as a template to search for structurally similar molecules within a compound database.
Both SBVS and LBVS have been successfully employed in the discovery and optimization of new pyridazine derivatives with a range of biological activities. nih.gov
Pharmacophore Modeling and Generation
Pharmacophore modeling is a pivotal step in modern drug discovery, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. jocpr.comdntb.gov.ua A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. For this compound, a pharmacophore model can be generated to define its potential binding characteristics. This model is constructed by identifying key chemical features within its structure, such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). jocpr.com
The structure of this compound presents several key features that would be central to a pharmacophore hypothesis. The two nitrogen atoms within the pyridazine ring are potential hydrogen bond acceptors. The butoxy group provides a significant hydrophobic feature, while both the pyridazine and the ethoxyphenyl moieties serve as aromatic rings, capable of engaging in π–π stacking interactions. rsc.org These features can be mapped using computational software like PHASE or MOE to create a 3D model that serves as a template for identifying other molecules with a similar interaction profile. jocpr.comdntb.gov.ua
Table 1: Hypothetical Pharmacophore Features of this compound
| Pharmacophore Feature | Structural Origin in Compound | Potential Interaction | Geometry Type |
| Hydrogen Bond Acceptor (A) | Nitrogen atoms of the pyridazine ring | Interaction with H-bond donor residues in a target protein | Point/Vector |
| Aromatic Ring (R) | 4-ethoxyphenyl ring | π-π stacking, hydrophobic interactions | Ring/Plane |
| Aromatic Ring (R) | Pyridazine ring | π-π stacking, hydrophobic interactions | Ring/Plane |
| Hydrophobic Group (H) | n-Butoxy chain | Van der Waals forces, interaction with hydrophobic pockets | Group/Sphere |
| Hydrophobic Group (H) | Ethyl group of the ethoxy moiety | Van der Waals forces, interaction with hydrophobic pockets | Group/Sphere |
In Silico Absorption, Distribution, and Metabolism (ADM) Prediction
In silico ADM prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. Predicting these properties early in the drug discovery process is crucial for selecting candidates with a higher likelihood of success in clinical trials. nih.gov Oral bioavailability, in particular, is a complex property influenced by aqueous solubility, membrane permeability, and first-pass metabolism. nih.gov
Predictive Modeling of Oral Bioavailability and Membrane Permeability
Computational models are vital for predicting the oral bioavailability of drug candidates. nih.govelsevierpure.com These models often use a set of calculated physicochemical descriptors to forecast a compound's ability to be absorbed into systemic circulation after oral administration. nih.gov For this compound, key descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors can be calculated. These values are then fed into established models, which may include quantitative structure-activity relationship (QSAR) equations or machine learning algorithms like support vector machines (SVM), to predict bioavailability and membrane permeability. nih.govnih.gov High lipophilicity can sometimes lead to increased binding to off-target proteins and potential toxicity. jksus.org
Table 3: Predicted Physicochemical Properties for this compound
| Property/Descriptor | Predicted Value (Approx.) | Significance for Bioavailability & Permeability |
| Molecular Weight (MW) | 272.35 g/mol | Within the range for good oral absorption (typically <500). |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | Indicates high lipophilicity, favoring membrane permeability but potentially increasing metabolic clearance. jksus.org |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Suggests good intestinal absorption and blood-brain barrier penetration (typically TPSA < 140 Ų). |
| Hydrogen Bond Acceptors | 4 (2 pyridazine N, 2 ether O) | Within the acceptable range for drug-likeness (typically ≤10). |
| Hydrogen Bond Donors | 0 | Within the acceptable range for drug-likeness (typically ≤5). |
| Rotatable Bonds | 7 | Indicates moderate conformational flexibility, which can influence binding and solubility. |
Estimation of Metabolic Stability and Metabolite Identification
In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and estimating its stability in the presence of metabolic enzymes, primarily Cytochrome P450 (CYP) isoforms. For this compound, the ether linkages are likely sites for metabolic attack.
The primary predicted metabolic pathways would involve the enzymatic cleavage of the butoxy and ethoxy groups. O-dealkylation of the butoxy group would yield a hydroxypyridazine metabolite, while dealkylation of the ethoxy group would result in a phenol. Aromatic hydroxylation on either of the rings is also a possibility. Computational models can predict the likelihood of these reactions and the resulting metabolic stability. nih.gov For instance, studies on other pyridazine derivatives have shown that modifications to substituent groups can significantly alter metabolic stability. nih.gov It is also possible for some pyridazine structures to exhibit high metabolic stability and be present unchanged in serum, as observed in studies with other derivatives. nih.gov
Table 4: Potential Metabolic Pathways and Metabolites of this compound
| Metabolic Reaction | Potential Site of Metabolism | Predicted Metabolite | Consequence |
| O-debutylation | n-Butoxy group at C3 of pyridazine | 6-(4-ethoxyphenyl)pyridazin-3(2H)-one | Increased polarity, potential for further conjugation and excretion. |
| O-deethylation | Ethoxy group at C4 of the phenyl ring | 4-(6-butoxypyridazin-3-yl)phenol | Increased polarity, introduces a phenolic hydroxyl group for conjugation. |
| Aromatic Hydroxylation | Phenyl ring | 3-Butoxy-6-(4-ethoxy-hydroxyphenyl)pyridazine | Minor pathway, increases polarity. |
| Butyl Chain Oxidation | n-Butoxy group | Hydroxylated butyl chain metabolites | Increases polarity, potential for further oxidation to a carboxylic acid. |
Mechanistic Investigations of Biological Activities Associated with Pyridazine Derivatives
Biochemical Characterization of Target Engagement
Understanding how a compound interacts with its biological targets is fundamental to drug discovery. For pyridazine (B1198779) derivatives, this involves a range of biochemical assays to characterize their engagement with specific enzymes and receptors.
Pyridazine derivatives have demonstrated significant inhibitory or modulatory activity against several key enzymes implicated in various diseases.
Cyclooxygenase (COX) Enzymes: The COX enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many studies have focused on developing pyridazine derivatives as selective COX-2 inhibitors, which may offer a better gastrointestinal safety profile compared to non-selective NSAIDs. nih.govresearchgate.net For instance, certain novel pyridazine scaffolds show a clear preference for inhibiting COX-2 over COX-1. nih.gov One such derivative, compound 6b, exhibited potent COX-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.18 µM, which is more potent than the established COX-2 inhibitor, celecoxib (B62257) (IC₅₀ = 0.35 µM). nih.gov Other synthesized pyridazinone derivatives have also shown highly potent COX-2 inhibitory activity, with IC₅₀ values in the nanomolar range. researchgate.net
| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Pyridazine scaffold (Compound 4c) | COX-2 | 0.26 | - | nih.gov |
| Pyridazine scaffold (Compound 6b) | COX-2 | 0.18 | 6.33 | nih.gov |
| Pyridazine-based thiazolidinone | COX-2 | - | - | nih.gov |
| Pyridazinone derivative (3d) | COX-2 | 0.067 | - | researchgate.net |
| Pyridazinone derivative (3g) | COX-2 | 0.044 | - | researchgate.net |
| Pyridazinone derivative (6a) | COX-2 | 0.053 | - | researchgate.net |
| Celecoxib (Reference) | COX-2 | 0.35 | - | nih.gov |
| Indomethacin (Reference) | COX-1/COX-2 | - | 0.50 | nih.gov |
α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyridazine-triazole hybrid molecules have been identified as significant inhibitors of yeast and rat α-glucosidase. nih.gov One of the most potent compounds in a series, 10k, which features a 4-bromo substituent, was found to be 100 times more active than the standard drug acarbose, with an IC₅₀ value of 1.7 µM. nih.gov Another study on benzofuran-pyridazine derivatives reported that all tested compounds showed remarkable inhibitory potential, greater than 89%, against the α-glucosidase enzyme. tandfonline.comtandfonline.com
| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | % Inhibition | Reference |
| Pyridazine-triazole hybrid (6j) | α-Glucosidase | 58 | - | nih.gov |
| Pyridazine-triazole hybrid (10k) | α-Glucosidase | 1.7 | - | nih.govresearchgate.net |
| Benzofuran-pyridazine (3e) | α-Glucosidase | - | 98.68% | tandfonline.com |
| Benzofuran-pyridazine (4b) | α-Glucosidase | - | 98.33% | tandfonline.com |
| Acarbose (Reference) | α-Glucosidase | 173 | 42.50% | nih.govtandfonline.com |
c-Jun N-terminal Kinase-1 (JNK1): The JNK1 signaling pathway is implicated in cancer progression, making it an attractive target for anticancer drug development. bue.edu.egacs.org A series of novel 3,6-disubstituted pyridazine derivatives were designed to target this pathway. bue.edu.egacs.org One compound, 9e, was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors. bue.edu.egacs.orgfigshare.com
Excitatory Amino Acid Transporter 2 (EAAT2): Unlike the inhibitory actions described above, some pyridazine derivatives act as translational activators of the glutamate (B1630785) transporter EAAT2. nih.gov EAAT2 is critical for maintaining glutamate homeostasis in the brain, and its dysfunction is linked to neurodegenerative diseases. researchgate.netnih.gov A thiopyridazine derivative was found to increase EAAT2 protein levels in astrocytes. nih.gov Structure-activity relationship studies revealed that modifications to the benzylthioether component could lead to derivatives that enhance EAAT2 levels by over six-fold at concentrations below 5 µM. nih.gov Another derivative, 7-22, enhanced EAAT2 levels with a half-maximal effective concentration (EC₅₀) of 0.5 µM. nih.gov These compounds were shown to induce the de novo synthesis of EAAT2 in isolated nerve terminals (gliosomes). researchgate.netnih.gov
The interaction of pyridazine derivatives with specific receptors has been explored to develop selective modulators for various therapeutic targets.
Studies have identified 6-alkoxy-5-aryl-3-pyridinecarboxamides, a class structurally related to 3-alkoxy-6-aryl-pyridazines, as potent and selective antagonists for the Cannabinoid Receptor Type 1 (CB1). researchgate.net The series was optimized to create peripherally active molecules with reduced central nervous system effects. researchgate.net
In a different context, the search for novel selective estrogen receptor modulators (SERMs) has also involved pyridazine-like structures. While not a pyridazine itself, a related benzo[b]thiophene derivative, where an oxygen atom replaces a carbonyl linker, resulted in a compound with a tenfold increase in estrogen antagonist potency (IC₅₀ = 0.05 nM) in a human breast cancer cell proliferation assay. nih.gov This highlights how modifications of core scaffolds can significantly impact receptor engagement.
Cellular Pathway Modulation Studies
Beyond direct target engagement, it is crucial to understand how these interactions translate into changes in cellular signaling and function.
Pyridazine derivatives have been shown to modulate key cellular signaling pathways, leading to their observed biological effects.
The JNK1-inhibiting pyridazine derivative, compound 9e, was found to curb the protein levels of JNK1's downstream targets, namely c-Jun and c-Fos, within tumors. bue.edu.egacs.orgfigshare.com This modulation of the JNK1 pathway was also associated with the restoration of p53 activity, a critical tumor suppressor. bue.edu.egacs.orgfigshare.com
Furthermore, pyridazine derivatives that activate the glutamate transporter EAAT2 have been shown to enhance the structural and functional plasticity of the tripartite synapse. researchgate.netnih.gov These compounds activate the local translation of EAAT2 and other transcripts within perisynaptic astrocytic processes (PAPs). researchgate.net This leads to an upregulation of PAP proteins, enhanced PAP plasticity, and ultimately strengthens synaptic long-term potentiation (LTP). researchgate.net
The anticancer activity of pyridazine derivatives is often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
The 3,6-disubstituted pyridazine derivative 9e, which targets the JNK1 pathway, demonstrated significant growth inhibition across a panel of 60 human cancer cell lines. acs.orgnih.gov It showed particularly high inhibition against the leukemia cell line HL-60(TB) (53.12%) and breast cancer cell lines such as T-47D (79.98%). nih.gov In animal models, this compound led to a reduction in tumor volume and induced necrosis. bue.edu.egacs.org
Other related heterocyclic compounds have also been shown to affect cell cycle and apoptosis. A novel pyrazole (B372694) derivative, PTA-1, induces apoptosis at low micromolar concentrations in triple-negative breast cancer cells (MDA-MB-231). nih.gov Similarly, a pyrazole-containing acetal (B89532) of andrographolide (B1667393) was found to promote S-phase arrest in the cell cycle and induce a time-dependent increase in apoptotic cells in the same breast cancer cell line. nih.gov
Table: Anticancer Activity of Pyridazine Derivative 9e in select cell lines
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM | Reference |
| HL-60(TB) | Leukemia | 53.12 | nih.gov |
| MDA-MB-231/ATCC | Breast Cancer | 63.82 | nih.gov |
| HS 578T | Breast Cancer | 58.88 | nih.gov |
| T-47D | Breast Cancer | 79.98 | nih.gov |
The aggregation of proteins is a pathological hallmark of many neurodegenerative diseases. nih.gov While the inhibition of protein aggregation is a key therapeutic strategy, information specifically linking pyridazine derivatives to the inhibition of amyloid fibril formation is not prominent in the reviewed literature. One study demonstrated that 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of polyphenols, could inhibit the aggregation of amyloid-β peptide, but this compound does not feature the pyridazine core. nih.gov Further research is required to determine if the pyridazine scaffold can be adapted for this therapeutic purpose.
Phenotypic Screening and High-Content Analysis
Phenotypic screening has emerged as a powerful strategy in drug discovery, enabling the identification of compounds that induce a desired change in cellular or organismal phenotype without prior knowledge of the specific molecular target. celtarys.com This approach, coupled with high-content analysis (HCA), allows for the simultaneous measurement of multiple cellular parameters, providing a detailed view of a compound's effects. nih.gov For pyridazine derivatives, a class of compounds with a wide array of reported biological activities, these techniques are invaluable for uncovering novel therapeutic applications and understanding their mechanisms of action. proquest.com
High-content screening integrates automated microscopy with sophisticated image analysis to extract quantitative data from cell-based assays. celtarys.comnih.gov This methodology is particularly well-suited for exploring the diverse biological potential of pyridazine derivatives, which have been reported to exhibit activities ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant. researchgate.netbenthamdirect.com
Phenotypic screening campaigns can reveal unexpected biological activities for pyridazine derivatives that might be missed by target-based approaches. By exposing various cell lines to a library of pyridazine compounds, researchers can identify molecules that elicit specific phenotypic changes, such as inhibition of cancer cell proliferation, reduction of inflammatory markers, or modulation of neuronal activity.
For instance, a cell-based screen assessing the viability of different cancer cell lines could identify a pyridazine derivative with potent and selective anti-tumor activity. researchgate.net Subsequent high-content analysis could then provide initial mechanistic clues by examining a range of cellular features.
Table 1: Illustrative Phenotypic Screening of a Hypothetical Pyridazine Library
| Compound ID | Cell Line | Phenotypic Endpoint | Observed Activity |
| PYR-001 | MCF-7 (Breast Cancer) | Decreased Cell Viability | High |
| PYR-002 | A549 (Lung Cancer) | Apoptosis Induction | Moderate |
| PYR-003 | Raw 264.7 (Macrophage) | Reduced Nitric Oxide Production | High |
| PYR-004 | SH-SY5Y (Neuronal) | Neurite Outgrowth Promotion | Moderate |
This table is for illustrative purposes only and does not represent actual data for specific pyridazine derivatives.
High-content analysis provides a more granular understanding of how a pyridazine derivative affects the cell. Instead of a single data point, HCA generates a multiparametric fingerprint of a compound's activity. This can include measurements of:
Cell Morphology: Changes in cell size, shape, and texture.
Cytoskeletal Rearrangement: Alterations in actin and tubulin structures.
Organelle Health: Mitochondrial membrane potential, lysosomal volume.
Cell Cycle Status: Distribution of cells in G1, S, and G2/M phases. researchgate.net
Protein Translocation: Movement of key signaling proteins from the cytoplasm to the nucleus.
Cell Viability and Apoptosis: Markers of programmed cell death.
For example, if a phenotypic screen identifies a pyridazine derivative that inhibits cancer cell growth, HCA could further reveal that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, as evidenced by nuclear condensation and caspase activation. This level of detail is crucial for prioritizing compounds for further development and for formulating hypotheses about their molecular targets.
The integration of phenotypic screening and high-content analysis offers a robust platform for investigating the biological activities of pyridazine derivatives. This approach not only facilitates the discovery of novel therapeutic agents but also provides deep mechanistic insights into their cellular effects, accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
